Journal Name:Nanotechnology Reviews
Journal ISSN:2191-9089
IF:6.739
Journal Website:http://www.degruyter.com/view/j/ntrev
Year of Origin:0
Publisher:Walter de Gruyter GmbH
Number of Articles Per Year:39
Publishing Cycle:
OA or Not:Not
Effect of cascade size and damage rate on α’ precipitate stability in Fe-15Cr
Nanotechnology Reviews ( IF 6.739 ) Pub Date: 2023-07-07 , DOI: 10.1016/j.jnucmat.2023.154615
Samples of a Fe-15Cr model alloy with an established α' precipitate population were irradiated with 1.25 MeV electrons, 1.5 MeV protons, or 4.4 MeV Fe2+/3+ ions over a range of damage rates to doses of 1 or 10 dpa at 400°C to determine the roles of cascade size and damage rate on the stability of α'. Results showed that α' precipitate size and chromium content increased with dpa for electron irradiations. Proton irradiation also resulted in increases in α' precipitate size and Cr content, but at a slower rate than with electrons due to the influence of ballistic dissolution. Self-ion irradiations caused a reduction in the size and Cr content of α' with dose, and above a threshold damage rate of 1–3 × 10−4 dpa/s, the precipitates were completely dissolved. The ballistic dissolution parameter for self-ion irradiations calculated from both the Nelson-Hudson-Mazey model and a mixing model was in the range 2–5 × 1020 atoms/m2‧dpa compared to a value of ∼9 × 1019 atoms/m2‧dpa for proton irradiation, and explains the different behaviors of the precipitates for these two irradiating particles. Overall, it was found that cascade size strongly determines the stability of α' precipitates and damage rate has its major impact on the rate at which α' precipitates grow or dissolve.
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Habit plane of δ-hydride in α-zirconium: Atomistic simulations
Nanotechnology Reviews ( IF 6.739 ) Pub Date: 2023-07-17 , DOI: 10.1016/j.jnucmat.2023.154626
The formation of Zr hydrides can result in degradation and cracking of Zr alloys. Previous studies have demonstrated that macroscopic hydrides consist of microscopic hydride platelets arranged in a stacking structure. However, the stability of hydride platelets at the nanoscale has received relatively little attention. In this letter, we employ atomistic simulations to investigate the nano-scale hydrides. Our simulations predict that the {101¯7} plane exhibits the lowest value of hydride-induced stress, implying that this plane serves as the habit plane for the hydride. This finding aligns with experimental observations, providing valuable insights into the mechanism of hydride reorientation.
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The initial oxidation behavior of a UCxN1-x layer prepared by the pulsed laser ablation in the 1:1 N2+CH4 atmosphere
Nanotechnology Reviews ( IF 6.739 ) Pub Date: 2023-06-26 , DOI: 10.1016/j.jnucmat.2023.154599
The uranium surface is CN-co-doped by the pulsed laser ablation technique in the 1:1 mixed atmosphere of CH4 and N2. The results of X-ray diffraction, Auger electron spectroscopy and X-ray photoelectron spectroscopy show that the modified layer prepared is a UCxN1-x solid solution with trace metallic U. When contacted with O2, the NaCl-like structure of the outmost surface layer is soon transferred to a UO2-x-like structured UO2-x(C/N)y (y < x), which can be subsequently oxidized to a CaF2-like structured UO2-x(C/N)y (y ≈ x), in which the C, N and O atoms share the tetrahedral interstitials of the U lattice. After the formation of the CaF2-like structure, the surface C and N atoms are gradually replaced by O atoms during the following oxidation process. During the oxidation of the outmost surface layer, C is more preferentially oxidized than N to produce a product of UO2-x(C/N)y, in which the ratio of C/N is lower than that in the as-prepared layer. Besides, C is easily oxidized to CO and adsorbed on the layer surface while there is no obvious evidence for the escape and adsorption of N2 or NO, implying that the migration of N may be different from that of C during the oxidation of the UCxN1-x solid solution. After oxidation, a tri-layered structure, composing of UO2 located on the outmost surface, UO2-x(C/N)y and UCxN1-x distributed in the superficial layer, and a UCxN1-x solid solution with trace metal U in the inner layer, is formed. This structure of layer can effectively prevent the further migration of O atoms into the layer from the surface and maintain the existence of C and N in the inner layer, and thus provide an excellent passivation layer for U metal against O2.
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Formulation and testing of a high-tin borosilicate nuclear waste glass for in-can melting
Nanotechnology Reviews ( IF 6.739 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.jnucmat.2023.154643
Borosilicate waste glasses were successfully developed to immobilize two high-level waste raffinate streams via an in-can melter process with an Inconel 601 canister at 1050 °C. Measured viscosity and crystallinity thermal profiles were within the targeted processing constraints for the in-can melter process. Measured chemical durability of the glass by ASTM C1285–21 (Method A), ranged from normalized loss of boron, NL(B) = 1.44 – 2.65 g·m−2, and NL(B) decreased with increased waste loading, accompanied by increased SnO2 crystallinity. Measured corrosion of the in-can melter canister by a glass melt showed that Inconel 601 performed well at 1100 °C for up to 500 hr. Resistance polarization measurements versus time revealed that Inconel 601 corrosion rates in (and by) glass melts decreased from an initial rate of 63 mm·y−1 down to 10.2 mm·y−1 after 137 h with increased duration, which was attributed to formation of an oxide passivation layer (mainly Cr2O3) at the alloy-glass interface.
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Primary radiation damage in tungsten-based high-entropy alloy: Interatomic potential and collision cascade simulations
Nanotechnology Reviews ( IF 6.739 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.jnucmat.2023.154646
Tungsten (W)-based high-entropy alloys (HEAs) have shown promising properties as nuclear fusion materials. Characterizing the primary damage is a critical step in describing and revealing the irradiation-induced damage and radiation resistance mechanism. However, there are a limited number of studies on collision cascades and primary radiation damage in W-based HEAs, owing to the large amount of calculations involved and a lack of appropriate interatomic interaction potentials. In this work, we developed a semi-empirical interatomic potential for W–Ta–Cr–V. By using the developed potential, molecular dynamics simulations of collision cascades in W-based HEAs were performed to assess the primary damage due to irradiation. Based on experimental samples, we reported defect production in W38Ta36Cr15V11 and compared it to pure W for primary knock-on atom with energies ranging from 1 keV to 100 keV. Our findings showed that the number of FPs at the thermal spike and the number of surviving FPs at the end of the cascade in W38Ta36Cr15V11 are more than those in pure W, mainly due to the lower threshold displacement energy, melting temperature, and formation energy of point defects. Collision cascades in the W38Ta36Cr15V11 are less likely to result in the formation of dislocation loops compared to pure W. After collision cascade, in W38Ta36Cr15V11, the concentrations of Cr and V atoms in defects is significantly higher than their corresponding concentrations in the system, showing an aggregation tendency. The current collision cascade results provide insights into the primary damage of W-based HEA system under irradiation and should provide reliable guidance for describing the primary damage source terms needed in the kinetic models used to simulate radiation-induced microstructural evolution.
Detail
Fission products speciation in nuclear fuel: Synthesis and characterisation of mixed oxide (U,Pu)O2 SIMfuel
Nanotechnology Reviews ( IF 6.739 ) Pub Date: 2023-07-18 , DOI: 10.1016/j.jnucmat.2023.154607
In the context of the nuclear fuel recycle, U1-yPuyO2±x Mixed Oxides (MOx) are currently the most studied fuels. These materials have to meet accurate physico-chemical properties, known to change drastically during irradiation with the formation of fission products (FP). Investigating the FP behaviour is thus crucial to predict the fuel properties evolution during irradiation. Model uranium-based materials called SIMfuel have been developed in the last decades to overcome the high radiotoxicity of UO2 spent fuel, and to enable separation-of-effect studies on its otherwise overwhelmingly complicated chemistry. In this work, a fabrication route for U1-yPuyO2±x SIMfuel (SIMMOx) has been developed, in order to study the speciation of soluble FP (Ce, La, Nd, Sr, Y, Zr) inside spent MOx fuel, and their interaction with the U1-yPuyO2±x matrix. The resulting material is representative of irradiated MOx fuel with Pu content of 21 g/g% (Pu/(U+Pu)=26 g/g%) and a burnup of 13 at.%.XRD and EPMA show a material representative of real spent fuel (U,Pu)O2 matrix: globally monophasic, and compliant with the homogeneity requirement of irradiated MOx. Raman microscopy confirmed the lack of secondary phases, showing that all the FP successfully entered the (U,Pu)O2 solid solution. Pu-enriched zones (<30 μm) contain higher FP concentration, showing that this phenomenon, already observed in irradiated fuel, is due also to thermodynamics and not only to burnup, as previously assumed.XAS analysis supplied crucial information such as the oxidation states, the O/M ratio, and the prevalent chemical form of each actinide, and FP. A charge compensation mechanism between the (U,Pu)O2 matrix and the FP in solution has been observed.
Detail
Effects of Zr and/or Ti addition on the morphology, crystal and metal/oxide interface structures of nanoparticles in FeCrAl-ODS steels
Nanotechnology Reviews ( IF 6.739 ) Pub Date: 2023-07-07 , DOI: 10.1016/j.jnucmat.2023.154613
FeCrAl oxide dispersion strengthened (ODS) steel is one of the most promising candidate cladding materials for Generation IV nuclear reactors due to its superior high temperature strength and excellent resistance to creep, corrosion and irradiation. The morphologies of matrix grains and oxides, the crystal and metal/oxide interface structures of nanoparticles in two FeCrAl ODS steels, i.e., 3.3Al–0.5Zr (Fe–15Cr–2W–3.3Al–0.5Zr–0.35Y2O3) and 3.7Al–0.1Ti–0.6Zr (Fe–15Cr–2W–3.7Al–0.1Ti–0.6Zr–0.35Y2O3), were studied by transmission electron microscopy (TEM), scanning transmission electron microscopy (STEM) and high resolution transmission electron microscopy (HRTEM). The average matrix grain sizes of 3.3Al–0.5Zr ODS steel and 3.7Al–0.1Ti–0.6Zr ODS steel are 1.01 and 0.97 μm, respectively. The dispersion morphology of oxides in 3.7Al–0.1Ti–0.6Zr ODS steel is much better, relative to that of 3.3Al–0.5Zr ODS steel. Crystal & interface structures of 88 and 171 oxides in 3.3Al–0.5Zr ODS steel and 3.7Al–0.1Ti–0.6Zr ODS steel were characterized, respectively. The proportions of Y–Zr–O, Y–Al–O, Y–Cr–O, ZrO2 and Y2O3 in 3.3Al–0.5Zr ODS steel are 77.2%, 9.1%, 2.3%, 2.3% and 2.3%, respectively and, however, the proportions of Y–Zr–O, Y–Ti–O, Y–Al–O and ZrO2 in 3.7Al–0.1Ti–0.6Zr ODS steel are 86.5%, 8.3%, 3.5% and 1.7%, respectively. The much better dispersion morphology of oxides in 3.7Al–0.1Ti–0.6Zr ODS steel, relative to that of 3.3Al–0.5Zr ODS steel, is due to the much higher proportion of Y–Zr–O, the considerably lower proportion of Y–Al–O and the fairly high number fraction of Y–Ti–O. The mechanisms of the formation and polymorphic transition of various kinds of oxides and, moreover, the strengthening mechanisms in both ODS steels were discussed.
Detail
Probing the Thermal Decomposition of Plutonium (III) Oxalate with IR and Raman Spectroscopy, X-ray Diffraction, and Electron Microscopy
Nanotechnology Reviews ( IF 6.739 ) Pub Date: 2023-06-24 , DOI: 10.1016/j.jnucmat.2023.154596
The thermal decomposition of Pu(III) oxalate was analyzed by Raman microspectroscopy, infrared spectroscopy, scanning electron microscopy, and powder X-ray diffraction. These data show that crystalline Pu2(C2O4)3•9H2O progressively loses water and oxalate ligands as it is heated, which leads to a decrease in long-range lattice ordering, though minimal changes are observed in gross crystalline morphology. The onset of PuO2 formation was observed between 200 - 250 ℃. Thermal decomposition of oxalate ligands leads to the formation of CO2 and plutonium oxalate-carbonate moieties, which had not been observed in previously published thermogravimetric measurements of Pu(III) oxalate. Formation of plutonium oxalate-carbonate moieties is believed to be associated with a change in the plutonium oxidation state from 3+ to 4+, which occurs prior to PuO2 formation. The data provided herein demonstrate the rich spectroscopic nature of a rather underexplored, and technologically relevant, plutonium system. Ideally these results will further future investigations into the Pu(III) oxalate system both experimentally and computationally.
Detail
Microstructure and microchemistry changes at U-10Mo fuel/AA6061 cladding interfaces with varying hot isostatic pressing conditions
Nanotechnology Reviews ( IF 6.739 ) Pub Date: 2023-06-28 , DOI: 10.1016/j.jnucmat.2023.154597
Monolithic uranium - 10 wt.% molybdenum (U-10Mo) is a promising high-assay low-enriched uranium fuel system for nuclear reactors used in research, medical isotope production, and remote power applications. During manufacturing, an aluminum alloy (AA6061) cladding is bonded to the U-10Mo fuel plate via hot isostatic pressing, during which diffusion and fuel/cladding chemical interaction occurs at plate edges. The microstructure and microchemistry changes that occur at fuel/cladding interfaces are important to understand as a function of process parameters to develop a reliable fuel fabrication process and to meet the desired specifications. Here, microstructural and microchemical changes are studied using complementary electron microscopy and atom probe tomography for two manufactured fuel plates with varied hot isostatic pressing (HIP) parameters. Results highlight that modifying thermomechanical processing parameters significantly changes the interaction layer thickness between U-10Mo and AA6061 by an order of magnitude. In addition, the distribution and concentration of elements (i.e., Al, Si, Mg) from cladding to fuel are investigated.
Detail
Effect of Ultrasonic Impact Peening on Stress corrosion cracking resistance of Austenitic Stainless-Steel Welds for Nuclear Canister Applications
Nanotechnology Reviews ( IF 6.739 ) Pub Date: 2023-06-18 , DOI: 10.1016/j.jnucmat.2023.154590
In nuclear applications, the utilization of austenitic-based stainless steel (ASS) components is an ideal material choice for storing spent nuclear fuels in dry storage canisters (DSC). However, due to the chloride rich environments in which they operate, failure in the form of stress corrosion cracking (SCC) frequently occurs. The following study assesses the efficacy of ultrasonic impact peening (UIP) on SCC susceptibility of gas tungsten arc welded (GTAW) stainless steel (SS) components, with an aim to control the SCC failure. The UIP induces residual compressive stresses (RCS) and a severely plastically deformed (SPD) layer containing nanograins on the surface. The superior SCC resistance of UIP'ed specimens is due to the synergistic effect of grain refinement and RCS. The underlying mechanisms for these findings were elucidated based on the modification of microstructural features and mechanical properties. These findings demonstrate that UIP is a potential technique for DSC application to mitigate the SCC susceptibility of ASS weld joints.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
2.90 12 Science Citation Index Expanded Not
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